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2,2,5-trimethyl-3(2H)-furanone - 1559-45-1

2,2,5-trimethyl-3(2H)-furanone

Catalog Number: EVT-3242389
CAS Number: 1559-45-1
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
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Product Introduction

Source and Classification

This compound can be derived from various natural sources, including fruits and certain plants. It is classified under the category of furanones, which are cyclic compounds containing a furan ring. The systematic name for 2,2,5-trimethyl-3(2H)-furanone reflects its structural features: it has three methyl groups and a furanone framework.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,2,5-trimethyl-3(2H)-furanone can be achieved through several methods:

  1. Aldol Condensation: A common synthetic route involves the aldol condensation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone with an appropriate aldehyde. This reaction occurs under basic conditions at temperatures ranging from -10°C to 100°C . The resulting aldol product undergoes dehydration to form an exocyclic alkene.
  2. Ozonolysis: The exocyclic alkene can then be treated with ozone in the presence of a solvent such as acetic acid or water. This step generates a hydroperoxy-hemiacetal intermediate that is subsequently reduced to yield the desired furanone .
  3. Transition-Metal Catalysis: Recent literature suggests using transition-metal-catalyzed reactions involving alkynes to synthesize various substituted 3(2H)-furanones under mild conditions, enhancing yield and selectivity .
Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 2,2,5-trimethyl-3(2H)-furanone includes:

  1. Oxidation: The compound can undergo oxidation reactions to form various derivatives. These transformations are often facilitated by specific oxidizing agents that target the hydroxyl groups present in related furanones.
  2. Glucosylation: Enzymatic reactions involving UDP-glucosyltransferases have been shown to glucosylate this compound, enhancing its solubility and stability in biological systems .
  3. Maillard Reaction Products: As a product of the Maillard reaction, this furanone can participate in further reactions that contribute to flavor development in cooked foods .
Mechanism of Action

Process and Data

The mechanism by which 2,2,5-trimethyl-3(2H)-furanone exerts its flavor properties involves several steps:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Melting Point: The melting point ranges from approximately 54°C to 99°C depending on purity and specific derivatives.
  • Boiling Point: Not extensively documented but expected to be above 100°C due to its molecular weight.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and acetone.
  • Stability: Relatively stable under normal conditions but sensitive to strong oxidizing agents.
Applications

Scientific Uses

  1. Flavoring Agent: Widely used in the food industry for its pleasant aroma; it enhances flavors in products such as candies, baked goods, and beverages.
  2. Fragrance Industry: Incorporated into perfumes and scented products due to its sweet scent profile.
  3. Research Applications: Studied for its biosynthetic pathways in fruit ripening and potential applications in food technology .
Biosynthetic Pathways and Precursor Metabolism

Microbial Biogenesis via Zygosaccharomyces rouxii Metabolism

Zygosaccharomyces rouxii, a halotolerant yeast prevalent in fermented foods like soy sauce and miso, is a primary microbial source of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). This yeast synthesizes HDMF as a secondary metabolite under osmotic stress conditions, particularly in high-sugar environments. Key metabolic adaptations include:

  • Carbon Source Utilization: Z. rouxii preferentially metabolizes D-fructose via the Embden-Meyerhof-Parnas (EMP) and pentose phosphate (PP) pathways. Exogenous D-fructose supplementation (50 g/L) enhances HDMF yield by 1.5-fold by upregulating glycolytic flux and precursor availability [6].
  • Stress-Linked Production: High temperatures (40°C) and salt stress stimulate intracellular accumulation of compatible solutes like trehalose and xylitol. These conditions concurrently activate pathways leading to HDMF formation, with xylitol efflux (reaching 29.78 g/L) serving as an indicator of metabolic redirection toward furanone synthesis [7].
  • Enzymatic Triggers: NAD(P)H-dependent reductases facilitate the reduction of key intermediates (e.g., acetylformoin) to HDMF, as confirmed by deuterium-labeling studies using [4R,S-²H₂]-NADH [9].

Table 1: HDMF Biosynthesis Routes in Microbial vs. Maillard Systems

ParameterZ. rouxii PathwayMaillard Reaction
Primary PrecursorD-Fructose-1,6-diphosphateReducing sugars + Amino acids
Key IntermediateRibulose-5-phosphateMethylglyoxal
Optimal Conditions30°C, pH 3–10>120°C, Low moisture
CatalystNAD(P)H-dependent reductasesThermal energy

Role of d-Fructose-1,6-Diphosphate as a Biosynthetic Precursor

D-Fructose-1,6-diphosphate (FDP) serves as the dominant biochemical precursor for HDMF in Z. rouxii:

  • Precursor Conversion: Incubation of FDP with NAD(P)H at 30°C yields HDMF via non-enzymatic hydride transfer. Isotopic tracing using [1-¹³C]-FDP and [4R,S-²H₂]-NADH confirmed that hydride incorporation occurs at C-5 or C-6 of FDP, forming the furanone ring [2] [9].
  • Kinetic Efficiency: HDMF production exhibits linear correlation with FDP concentration (0.1–0.5 M) and reaction time, achieving ≈0.1% yield under physiological conditions. Protein matrices (e.g., bovine serum albumin) stabilize this conversion by protecting reactive intermediates [9].
  • Pathway Integration: In Z. rouxii, FDP is channeled into the PP pathway, generating ribulose-5-phosphate—a direct precursor to HDMF. This step is upregulated by fructose supplementation, which amplifies flux through PP pathway enzymes like transketolase [6].

Maillard Reaction Pathways and Thermal Degradation Intermediates

HDMF forms abiotically via the Maillard reaction between reducing sugars and amino acids during thermal processing:

  • Methylglyoxal Pathway: Thermal degradation of sugars (e.g., glucose) generates methylglyoxal (MG), which rearranges into HDMF under low-moisture conditions (120°C). Glycine or cysteine accelerates this process, though HDMF yields decrease above pH 5.0 due to competing Strecker degradation [3].
  • Sugar Fragmentation: Isotopic studies using 1:1 [¹³C₆]/[¹²C₆]glucose prove that HDMF retains an intact glucose skeleton when formed with amino acids, confirming MG-independent pathways. Acetylformoin is identified as a critical intermediate in glucose-glycine systems [3] [10].
  • Antioxidant Role: HDMF acts as a radical scavenger in Maillard systems, inhibiting lipid oxidation via its enolized 3(2H)-furanone structure. This property is enhanced in melanoidin-rich matrices [10].

Enzymatic Mechanisms in Heterocyclic Ring Formation

The cyclization of acyclic precursors into HDMF’s heterocyclic ring involves enzymatic and non-enzymatic mechanisms:

  • Microbial Enzymology: Z. rouxii employs NAD(P)H-dependent oxidoreductases to convert linear intermediates (e.g., 3-hydroxy-2,3-dihydro-4H-pyran-4-one) into HDMF. These enzymes exhibit maximal activity at pH 7.5 and 30°C, with strict dependence on NAD(P)H cofactors [9].
  • Ring-Closure Chemistry: In Maillard systems, acid/base catalysis mediates the cyclization of 1-deoxy-2,3-hexodiulose into acetylformoin, which dehydrates to HDMF. Glutamate or aspartate residues in enzymatic active sites may mimic this catalysis in biological systems [10].
  • Genetic Regulation: While no furanone-specific enzymes have been purified from Z. rouxii, transcriptomic analyses suggest upregulation of glucose transporters (e.g., RGT2) and PPP genes under high-fructose conditions, indirectly boosting HDMF synthesis [6].

Table 2: Key Intermediates in HDMF Formation

IntermediatePathwayFunction
Ribulose-5-phosphatePP pathwayPrecursor to 3-keto intermediates
AcetylformoinMaillard/EnzymaticDirect precursor to HDMF
MethylglyoxalSugar fragmentationForms HDMF via aldol condensation
1-Deoxy-2,3-hexodiuloseMaillard reactionCyclizes to furanone ring

Properties

CAS Number

1559-45-1

Product Name

2,2,5-trimethyl-3(2H)-furanone

IUPAC Name

2,2,5-trimethylfuran-3-one

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-5-4-6(8)7(2,3)9-5/h4H,1-3H3

InChI Key

VLOZQNBOJJFNCQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(O1)(C)C

Canonical SMILES

CC1=CC(=O)C(O1)(C)C

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